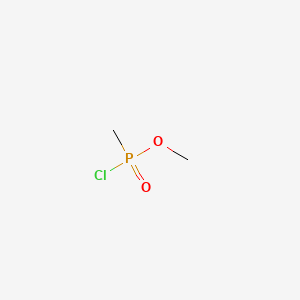
Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate
Übersicht
Beschreibung
Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in organic synthesis, and its effectiveness in various scientific research applications has been extensively studied.
Wirkmechanismus
The mechanism of action of potassium 3-(4-nitrophenoxy)phenyltrifluoroborate is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in the reaction substrate. This compound is also known to form stable complexes with transition metal catalysts, which enhances its reactivity in organic reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of potassium 3-(4-nitrophenoxy)phenyltrifluoroborate. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of potassium 3-(4-nitrophenoxy)phenyltrifluoroborate is its high reactivity in organic reactions. It is also relatively easy to synthesize and handle in the laboratory. However, this compound is sensitive to moisture and air, which can affect its stability and reactivity. Additionally, the cost of this compound is relatively high, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the study of potassium 3-(4-nitrophenoxy)phenyltrifluoroborate. One potential area of research is the development of new synthetic methodologies that utilize this compound. Another potential area of research is the study of the complexation of this compound with transition metal catalysts, which may lead to the development of new catalysts for organic reactions. Additionally, the potential use of this compound in the development of new materials, such as polymers and liquid crystals, should be further explored.
Conclusion
In conclusion, potassium 3-(4-nitrophenoxy)phenyltrifluoroborate is a unique compound with significant potential in organic synthesis and various scientific research applications. Its high reactivity and relative ease of synthesis make it an attractive reagent for organic chemists. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms. Future research should focus on the development of new synthetic methodologies and the study of the complexation of this compound with transition metal catalysts.
Wissenschaftliche Forschungsanwendungen
Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. It is also used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-(4-nitrophenoxy)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19;/h1-8H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDGSLMMHZMFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF3KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073468-34-4 | |
| Record name | Borate(1-), trifluoro[3-(4-nitrophenoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3392467.png)
![8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B3392473.png)
![Diethyl [1,1'-biphenyl]-2-ylphosphonate](/img/structure/B3392476.png)

![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)


![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3392521.png)
